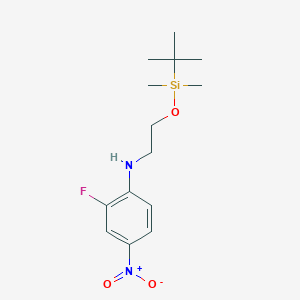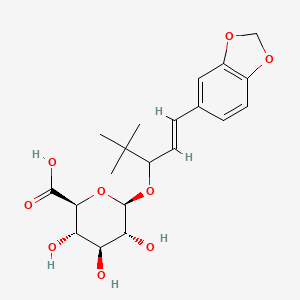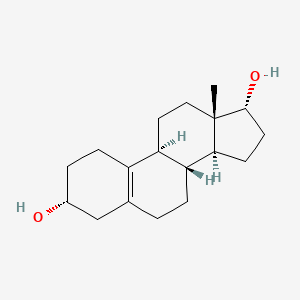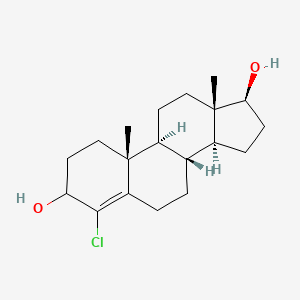
(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid: is a chemical compound with the molecular formula C6H14O8P2 and a molecular weight of 276.12 g/mol . It is an impurity of Fosfomycin, an antibiotic used in the treatment of urinary tract infections
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid is used as a reference material and in the synthesis of related compounds .
Biology: The compound is studied for its biological activity and potential as a biochemical tool .
Medicine: As an impurity of Fosfomycin, it is relevant in the pharmaceutical industry for quality control and research purposes .
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes .
Biochemische Analyse
Biochemical Properties
(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid plays a crucial role in biochemical reactions, particularly in inhibiting bacterial cell wall synthesis. It interacts with the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which is essential for the first step in peptidoglycan biosynthesis. By covalently binding to the active site of MurA, this compound prevents the formation of N-acetylmuramic acid, a key component of the bacterial cell wall . This interaction disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.
Cellular Effects
The effects of this compound on various cell types are profound. In bacterial cells, it inhibits cell wall synthesis, leading to cell death. This compound also influences cell signaling pathways by interfering with the synthesis of peptidoglycan precursors, which are crucial for maintaining cell shape and integrity. Additionally, this compound can affect gene expression by inducing stress responses in bacteria, leading to the upregulation of genes involved in antibiotic resistance and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects by covalently binding to the cysteine residue in the active site of MurA. This binding inhibits the enzyme’s activity, preventing the formation of the enolpyruvyl-UDP-N-acetylglucosamine intermediate necessary for peptidoglycan biosynthesis. The inhibition of MurA by this compound is irreversible, leading to a permanent disruption of cell wall synthesis and bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions. Long-term studies have shown that this compound can have lasting effects on bacterial populations, leading to the selection of resistant strains over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits bacterial growth without significant toxicity. At higher doses, this compound can cause adverse effects, including nephrotoxicity and gastrointestinal disturbances. Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid involves multiple steps, typically starting from readily available raw materials. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale chemical reactions, purification steps, and quality control measures to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce new functional groups .
Wirkmechanismus
The mechanism of action of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid is not well-documented. as an impurity of Fosfomycin, it may share some similarities in its interaction with biological targets. Fosfomycin inhibits bacterial cell wall synthesis by targeting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which is crucial for peptidoglycan biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Fosfomycin: An antibiotic used to treat urinary tract infections.
Phosphonic Acid Derivatives: Compounds with similar phosphonic acid moieties.
Uniqueness: (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid is unique due to its specific structure, which includes both the fosfomycinyl and phosphonic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
1416734-33-2 |
|---|---|
Molekularformel |
C₆H₁₄O₈P₂ |
Molekulargewicht |
276.12 |
Synonyme |
(1-Hydroxy-2-((hydroxy((2R,3S)-3-methyloxiran-2-yl)phosphoryl)oxy)propyl)phosphonic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






